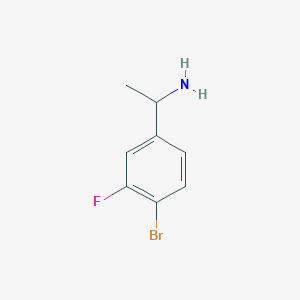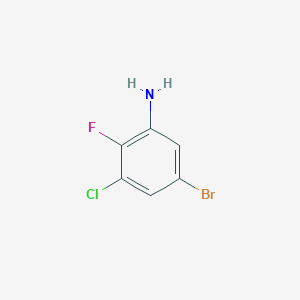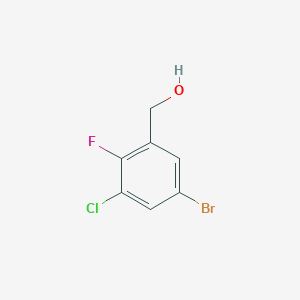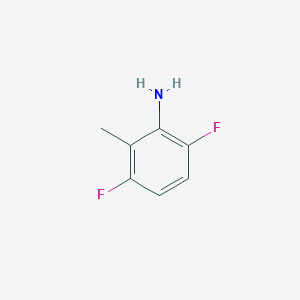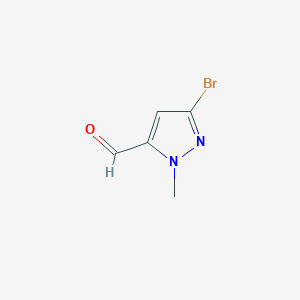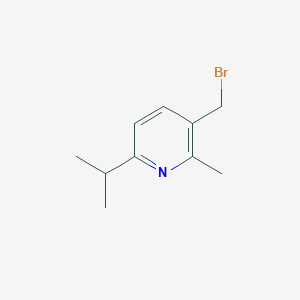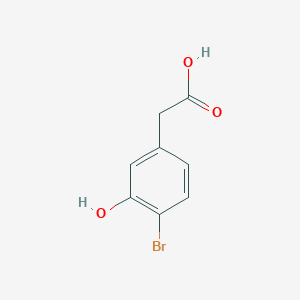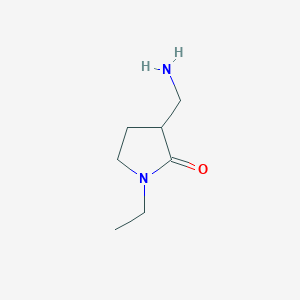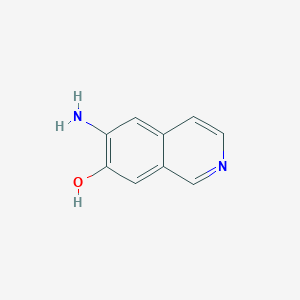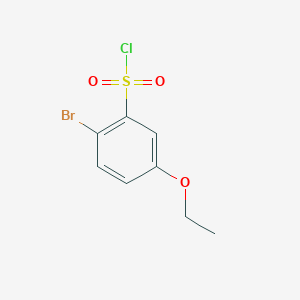
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 . It is commonly used in scientific experiments due to its versatile properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BrClO3S/c1-2-13-6-3-4-7 (9)8 (5-6)14 (10,11)12/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
1. SuFEx Clickable Material for Synthesizing Isoxazoles
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride's structural analog, 1-bromoethene-1-sulfonyl fluoride, serves as a SuFEx (Sulfur(VI) Fluoride Exchange) clickable material. It's utilized for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process, offering a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
2. Spectroscopic Analysis Tool
Another related compound, P-bromobenzene sulfonyl chloride, demonstrates utility in spectroscopic analysis. It's used for vibrational assignment and analysis of fundamental modes via FTIR and FT-Raman spectroscopy. This analysis assists in understanding the compound's molecular geometry and charge transfer interactions (Jeyavijayan, 2015).
3. Chromogenic Reagent for Metal Detection
4-Bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), a similar compound, acts as a chromogenic reagent for detecting metals like cadmium in wastewater. It forms a red complex in certain conditions, useful for spectrophotometric determination (Shuang, 2002).
4. Protein Modification Reagent
2-Hydroxy-5-nitrobenzyl halides, structurally related to this compound, have been transformed into water-soluble salts for protein modification. These salts selectively modify amino acids like tryptophan and cysteine in aqueous solutions (Horton & Tucker, 1970).
5. Synthesis of Anticancer Compounds
Compounds like 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione have been synthesized using similar sulfonyl chlorides. These compounds have shown significant anticarcinogenic activity against cancer cells (Miao, Yan, & Zhao, 2010).
6. Enzyme Inhibition Studies
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition, demonstrating potential against enzymes like acetylcholinesterase and α-glucosidase (Riaz, 2020).
7. Heavy Metal Sensors
Sulfonamides derived from sulfonyl chlorides have been used to develop sensors for heavy metals like Co2+. These molecules are synthesized using environmentally friendly methods and offer significant sensitivity and selectivity in detecting heavy metals (Sheikh et al., 2016).
Wirkmechanismus
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds .
Mode of Action
As a sulfonyl chloride, it is likely to be reactive and may undergo various chemical reactions, including substitution and addition reactions .
Biochemical Pathways
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects are likely to be indirect, influencing the properties of the final compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of biomolecules, affecting their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter protein function makes it a valuable tool in studying cellular mechanisms and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important for its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWZYJKWDWVOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)

